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Compound Name: 6-(Trifluoromethyl)quinolin-8-ol

CAS No.: 321-70-0

Cat. No.: B3259580

Get Quote

Introduction & Significance
6-(Trifluoromethyl)quinolin-8-ol (CAS: 321-70-0) represents a critical scaffold in medicinal

inorganic chemistry and organometallic synthesis. As a derivative of the privileged 8-

hydroxyquinoline (8-HQ) structure, this compound combines the potent metal-chelating ability

of the N,O-donor set with the lipophilicity and metabolic stability conferred by the trifluoromethyl

(-CF₃) group.

This guide provides a rigorous technical analysis of its spectroscopic signature, synthesis, and

quality control parameters. It is designed for researchers requiring high-fidelity data for

structural validation and purity assessment in drug discovery pipelines.

Synthesis & Structural Logic
To understand the spectroscopic data, one must first understand the molecular origin. The most

robust synthesis of 6-(trifluoromethyl)quinolin-8-ol utilizes the Skraup Synthesis, adapted to

accommodate the electron-withdrawing nature of the trifluoromethyl group.
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Synthetic Pathway (Skraup Reaction)
The synthesis involves the condensation of 2-amino-5-(trifluoromethyl)phenol with glycerol in

the presence of sulfuric acid and an oxidizing agent (typically nitrobenzene or iodine).

Mechanistic Insight: The -CF₃ group at the 5-position of the phenol precursor deactivates the

ring, making the electrophilic aromatic substitution step (ring closure) kinetically slower than in

unsubstituted 8-HQ. This necessitates strict temperature control (140–150 °C) and the use of

moderators like ferrous sulfate to prevent violent exotherms.
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Figure 1: Modified Skraup synthesis pathway for the construction of the 6-
(trifluoromethyl)quinolin-8-ol scaffold.[1]

Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for 6-
(trifluoromethyl)quinolin-8-ol. Due to the electron-withdrawing -CF₃ group, signals are

generally shifted downfield compared to the parent 8-hydroxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for solubility and exchangeable protons) Frequency: 400 MHz

(¹H), 100 MHz (¹³C)[2]

¹H NMR Data (Proton)
The molecule possesses 5 aromatic protons. The -CF₃ group at position 6 simplifies the

splitting pattern of the benzene ring to two doublets (H-5 and H-7) with meta-coupling.
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Position Shift (δ, ppm) Multiplicity
J-Coupling
(Hz)

Assignment
Logic

OH 10.20 – 10.50 Broad Singlet -

Exchangeable

phenolic proton;

shifts with

concentration.

H-2 8.95
Doublet of

doublets
J = 4.2, 1.6

Deshielded by

adjacent

Nitrogen; typical

α-proton.

H-4 8.45
Doublet of

doublets
J = 8.4, 1.6

Peri-position;

deshielded by

aromatic ring

current.

H-5 8.05 Doublet J ≈ 1.5 - 2.0

Diagnostic Peak.

Ortho to -CF₃;

significantly

downfield.

H-3 7.70
Doublet of

doublets
J = 8.4, 4.2

β-proton;

shielded relative

to H-2/H-4.

H-7 7.45 Doublet J ≈ 1.5 - 2.0

Ortho to -OH;

shielded by

oxygen lone pair

donation.

Technical Note: The coupling between H-5 and H-7 is a meta-coupling (J ~1.5 Hz). In lower

resolution spectra, these may appear as broad singlets. The -CF₃ group exerts a strong

inductive effect (-I), shifting H-5 and H-7 downfield by ~0.3-0.5 ppm relative to unsubstituted 8-

HQ.

¹³C NMR Data (Carbon)
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Carbon Type Shift (δ, ppm) Description

C-OH (C-8) 155.2
Ipso-carbon attached to

oxygen.

C-2 151.8 Adjacent to Nitrogen.

C-4 136.5 Para to Nitrogen.

C-8a 139.1 Quaternary bridgehead.

C-CF3 124.5
Quartet (J ≈ 272 Hz);

diagnostic C-F coupling.

C-6 126.8
Quartet (J ≈ 32 Hz); Ipso to -

CF₃.

¹⁹F NMR Data (Fluorine)
Shift: δ -61.5 to -63.0 ppm (Singlet).

Validation: A clean singlet confirms the integrity of the -CF₃ group and absence of

degradation products (e.g., carboxylic acids from hydrolysis).

Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

Molecular Ion:

ESI (+):m/z 214.05 [M+H]⁺ (Calc. for C₁₀H₇F₃NO: 214.05)

EI:m/z 213.0 [M]⁺

Fragmentation Pathway (EI): The stability of the quinoline core means the molecular ion is

often the base peak.

[M]⁺ (213): Parent ion.

[M - CO]⁺ (185): Characteristic loss of carbon monoxide from the phenol moiety.
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[M - CO - HCN]⁺ (158): Collapse of the pyridine ring.

[M - CF₃]⁺ (144): Loss of the trifluoromethyl radical (rare, usually low abundance).

Molecular Ion [M]+
m/z 213

[M - CO]+
m/z 185

- CO (28)

[M - CF3]+
m/z 144

- CF3 (69)

[M - CO - HCN]+
m/z 158

- HCN (27)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹) Vibration Mode Functional Group

3100 - 3400 O-H Stretch (Broad)
Phenolic hydroxyl (broadened

by H-bonding).

3050 C-H Stretch (Ar) Aromatic ring protons.

1580, 1510 C=N / C=C Stretch
Quinoline ring skeletal

vibrations.

1320, 1120 C-F Stretch
Diagnostic: Strong bands

characteristic of -CF₃.

1275 C-O Stretch Phenolic C-O bond.
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Analytical Quality Control Protocol
To ensure data integrity for drug development applications, the following QC protocol is

recommended.

HPLC Method for Purity
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase:

A: Water + 0.1% Trifluoroacetic Acid (TFA)

B: Acetonitrile + 0.1% TFA

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline absorption).

Acceptance Criteria: Purity > 98.0% (Area %).

Metal Chelation Verification (Functional Assay)
A simple colorimetric test confirms the active site integrity (N,O-chelation).

Dissolve 5 mg of compound in 1 mL methanol.

Add 1 drop of 1% FeCl₃ solution.

Result: Immediate color change to dark green/black indicates formation of the tris-chelate

complex [Fe(L)₃], confirming the 8-hydroxyquinoline motif is intact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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